molecular formula C18H19FN2O4 B2376206 N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 1207057-91-7

N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B2376206
CAS No.: 1207057-91-7
M. Wt: 346.358
InChI Key: PNAFHHOBWLYORA-UHFFFAOYSA-N
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Description

N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves the reaction of 4-fluorophenol with 2-chloroethylamine to form 2-(4-fluorophenoxy)ethylamine. This intermediate is then reacted with 2-methoxy-5-methylaniline in the presence of oxalyl chloride to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The oxalamide moiety may facilitate interactions with hydrogen bond donors and acceptors, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(4-chlorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
  • N1-(2-(4-bromophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
  • N1-(2-(4-methylphenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Uniqueness

N1-(2-(4-fluorophenoxy)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and improve its pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4/c1-12-3-8-16(24-2)15(11-12)21-18(23)17(22)20-9-10-25-14-6-4-13(19)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAFHHOBWLYORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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